molecular formula C18H24O3 B010666 1,2-Epoxyestrenolone CAS No. 100649-20-5

1,2-Epoxyestrenolone

Cat. No.: B010666
CAS No.: 100649-20-5
M. Wt: 288.4 g/mol
InChI Key: HCYOOIAQUCRMRB-OZDRGRBASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxyestrenolone is a steroidal compound characterized by the presence of an epoxide group at the 1,2-position of its estrenolone backbone. Estrenolone derivatives are structurally related to progesterone and other 19-norsteroids, which are pivotal in pharmaceutical applications, particularly in hormonal therapies.

Properties

CAS No.

100649-20-5

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1

InChI Key

HCYOOIAQUCRMRB-OZDRGRBASA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5

Synonyms

1,2-epoxy-17-hydroxyestr-4-en-3-one
1,2-epoxy-4-estrene-3-one-17-ol
1,2-epoxyestrene-3-one-17-ol
1,2-epoxyestrenolone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Core Structure Functional Groups Biological/Industrial Role Key References
This compound 19-Norsteroid backbone 1,2-epoxide, ketone Potential synthetic intermediate; uncharacterized biological activity
Drospirenone Spirolactone-modified steroid Lactone, ketone, methyl ester Progestin (oral contraceptives, anti-mineralocorticoid activity)
Ethinyl Estradiol Estradiol derivative Ethynyl group (C17), phenolic hydroxyl Estrogen (hormone replacement therapy, contraceptives)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity) Thiophene-linked propanolamine Methylamino, hydroxyl Impurity in Drospirenone synthesis; limited biological data

Key Observations:

Structural Divergence: The 1,2-epoxide group in this compound contrasts with the spirolactone ring in Drospirenone or the ethynyl group in Ethinyl Estradiol. This epoxide may confer electrophilic reactivity, enabling participation in ring-opening reactions, which are critical in synthesizing modified steroids.

Functional Group Impact: The ketone group at C3 (common in estrenolone derivatives) is retained in this compound, suggesting preserved interactions with steroid-metabolizing enzymes. However, the epoxide may alter metabolic stability compared to non-epoxidized analogs. Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone synthesis) highlight the complexity of steroid manufacturing, where intermediates and byproducts often lack detailed toxicological profiles, similar to this compound .

Biological and Industrial Relevance: Drospirenone and Ethinyl Estradiol are well-characterized pharmaceuticals, whereas this compound’s applications remain speculative. Its epoxide group could be exploited for covalent binding studies or prodrug development. Regulatory documents emphasize stringent control of impurities in steroid APIs (Active Pharmaceutical Ingredients), underscoring the need for rigorous characterization of compounds like this compound during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.